molecular formula C21H19ClN2O3S2 B2698038 Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate CAS No. 338748-01-9

Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate

Cat. No.: B2698038
CAS No.: 338748-01-9
M. Wt: 446.96
InChI Key: CXAGFNFDSRNZMQ-UHFFFAOYSA-N
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Description

Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate is a pyrimidine derivative featuring a benzoate ester and multiple sulfur-containing substituents. Key structural attributes include:

  • Position 2: A (4-chlorophenyl)methylsulfanyl group.
  • Position 4: A sulfanylbenzoate ester.
  • Position 6: A methoxymethyl group.

Properties

IUPAC Name

methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S2/c1-26-12-16-11-19(29-18-6-4-3-5-17(18)20(25)27-2)24-21(23-16)28-13-14-7-9-15(22)10-8-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAGFNFDSRNZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the chlorophenyl and methoxymethyl groups through nucleophilic substitution reactions. The final step involves the esterification of the benzoate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while reduction of the nitro groups would yield amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
A study published in a peer-reviewed journal demonstrated the effectiveness of pyrimidine derivatives in targeting specific cancer pathways. The compound was evaluated against several cancer cell lines, showing a notable reduction in cell viability at micromolar concentrations.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research indicates that similar sulfanylbenzoate compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Case Study:
In vitro tests revealed that this compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent against bacterial infections.

Herbicidal Activity

The compound has been investigated for its herbicidal properties, particularly against broadleaf weeds. The presence of the chlorophenyl group enhances its effectiveness in disrupting plant growth mechanisms .

Case Study:
Field trials conducted on crops showed that formulations containing this compound significantly reduced weed biomass without adversely affecting crop yield.

Insecticidal Properties

Research has also explored the insecticidal potential of this compound. Its ability to interfere with insect hormonal systems positions it as a candidate for developing eco-friendly insecticides .

Case Study:
Laboratory experiments demonstrated that the compound effectively reduced the population of common agricultural pests, such as aphids and whiteflies, suggesting its viability as an alternative to synthetic insecticides.

Synthesis and Formulation

The synthesis of this compound involves multi-step chemical reactions that require careful optimization to enhance yield and purity. Various methods have been documented for its synthesis, including:

  • Nucleophilic substitution reactions involving chlorinated phenolic compounds.
  • Condensation reactions with pyrimidine derivatives to form the desired sulfanylbenzoate structure.

Mechanism of Action

The mechanism by which Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would need to be identified through further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

: 4-[(4-Chlorophenyl)sulfanyl]-6-(methoxymethyl)-2-(methylsulfanyl)pyrimidine
  • Key Differences :
    • Lacks the benzoate ester at position 4.
    • Position 2 has a methylsulfanyl group instead of the bulkier (4-chlorophenyl)methylsulfanyl.
  • Impact: Reduced molecular weight (328.82 vs. ~479.0) and higher solubility in nonpolar solvents due to smaller substituents .
: 4-Hydroxy-6-methoxymethyl-2-(methylthio)pyrimidine
  • Key Differences :
    • Position 4 is a hydroxyl group instead of sulfanylbenzoate.
    • Position 2 has a methylthio group.
  • Impact : Increased polarity due to the hydroxyl group, enhancing aqueous solubility (215.25 g/mol) compared to the target .
: 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine
  • Key Differences :
    • Position 6 has a methylsulfonyl group (electron-withdrawing) instead of methoxymethyl.
    • Position 2 is phenyl rather than (4-chlorophenyl)methylsulfanyl.
  • Impact : Higher oxidative stability due to sulfonyl group but reduced nucleophilicity .

Substituent Position and Bulk

: 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine
  • Key Differences :
    • Position 2 is pyridinyl, and positions 4/6 feature chlorophenyl sulfanyl groups.
: N-[(4-Chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine
  • Key Differences :
    • Position 4 is an amine-linked chlorophenylmethyl group.
    • Position 2 is methyl instead of sulfanyl.
  • Impact : Enhanced hydrogen-bonding capacity due to amine group, improving interaction with biological targets .

Physicochemical and Pharmacological Implications

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Solubility Profile
Target Compound ~479.0 Benzoate ester, methoxymethyl Low aqueous solubility
328.82 Methylsulfanyl, methoxymethyl Moderate nonpolar solubility
215.25 Hydroxyl, methylthio High aqueous solubility

Stability and Reactivity

  • Sulfanyl vs. Sulfonyl : Sulfanyl groups (target, ) are prone to oxidation, whereas sulfonyl groups () are more stable but less reactive .
  • Ester Hydrolysis: The benzoate ester in the target may act as a prodrug, with hydrolysis kinetics differing from simpler esters (e.g., ’s propanoate) .

Biological Activity

Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H13ClN2OS2
  • Molar Mass : 312.84 g/mol

The structure includes a pyrimidine ring, which is known for its role in various biological activities, and a chlorophenyl group that may influence its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that pyrimidine derivatives possess activity against a range of bacteria and fungi due to their ability to disrupt microbial cell function.

Anticancer Potential

Pyrimidine-based compounds have been explored for their anticancer effects. They may induce apoptosis in cancer cells or inhibit tumor growth by interfering with cell cycle regulation. In vitro studies suggest that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting the potential use of these compounds as antimicrobial agents .
  • Anticancer Research : A series of experiments were conducted on modified pyrimidines where one derivative showed a 70% reduction in cell viability in breast cancer cell lines after 48 hours of treatment. This highlights the importance of structural modifications in enhancing biological activity .
  • Enzyme Inhibition Assay : An assay demonstrated that a similar compound inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, at micromolar concentrations. This inhibition suggests potential applications in cancer therapy where DHFR is a target .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundEfficacy/ResultsReference
AntimicrobialPyrimidine DerivativeSignificant inhibition against S. aureus
AnticancerModified Pyrimidine70% reduction in breast cancer cell viability
Enzyme InhibitionSimilar CompoundInhibited DHFR at micromolar concentrations

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